![molecular formula C39H46N4O3 B2382624 CDDO-3P-Im CAS No. 1883650-95-0](/img/structure/B2382624.png)
CDDO-3P-Im
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDDO-3P-Im is an analogue of CDDO-Imidazolide with chemopreventive effect . It can reduce the size and the severity of the lung tumors in a mouse lung cancer model . It is also a orally active necroptosis inhibitor that can be used for the research of ischemia/reperfusion (I/R) .
Synthesis Analysis
The synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its derivative 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) are multifunctional molecules with potent antiproliferative, differentiating, and anti-inflammatory activities .Molecular Structure Analysis
The molecular formula of CDDO-3P-Im is C39H46N4O3 . Its molecular weight is 618.81 .Wissenschaftliche Forschungsanwendungen
Cancer Prevention and Treatment
CDDO-3P-Im, a novel synthetic analogue of CDDO-Imidazolide, has shown potential in cancer prevention and treatment. Research indicates that CDDO-3P-Im, along with CDDO-2P-Im, can induce differentiation and apoptosis in leukemia cells at nanomolar concentrations. These compounds have also demonstrated cytoprotective potential by suppressing inducible nitric oxide synthase (iNOS) expression and elevating heme oxygenase-1 (HO-1) and quinone reductase (NQO1) mRNA and protein levels in various mouse tissues. Importantly, CDDO-3P-Im has shown effectiveness in reducing the size and severity of lung tumors in a mouse lung cancer model, indicating its potential in cancer prevention and treatment (Cao et al., 2015).
Inhibition of Inflammatory and Proliferative Responses
CDDO-Im, a precursor of CDDO-3P-Im, is known for its potent anti-inflammatory, antiproliferative, cytoprotective, and apoptotic activities. It directly inhibits IκB kinase (IKK) β, thereby inhibiting the binding of nuclear factor-κB to DNA and subsequent transcriptional activation. This mechanism is crucial for the compound's ability to inhibit inflammatory and proliferative responses in various cell types, suggesting a similar potential for CDDO-3P-Im (Yore et al., 2006).
Activation of Nrf2/HO-1 Pathway and Enhanced Autophagy
CDDO-Imidazolide (CDDO-Im), the parent compound of CDDO-3P-Im, has been shown to activate the Nrf2/HO-1 pathway and enhance autophagy, particularly in the context of liver ischemia-reperfusion injury. This activation leads to marked improvements in hepatic necrosis and apoptosis, reduction of reactive oxygen species levels, and mitigation of mitochondrial dysfunction. These findings suggest that CDDO-3P-Im could also contribute to protective mechanisms in similar contexts (Xu et al., 2017).
Potential in Obesity Prevention
CDDO-Im, as a potent activator of Nrf2 signaling, has shown efficacy in preventing high-fat diet-induced obesity in mice. This suggests that derivatives like CDDO-3P-Im could also have potential applications in the management and prevention of obesity-related conditions (Shin et al., 2009).
Targeting Cancer Stem Cells
CDDO-Im has demonstrated efficacy in targeting cancer stem cell subpopulations in triple-negative breast cancer, suggesting that CDDO-3P-Im could also have similar applications. By inhibiting these stem cells, CDDO-Im significantly reduced sphere-forming efficiency and tumorsphere size, indicating its potential in limiting cancer progression and metastasis (So et al., 2014).
Eigenschaften
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKRPLQWYWDFQN-CXUPGZSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CDDO-3P-Im |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.